2-Methylindoline-2-carboxylic acid hydrochloride
Description
2-Methylindoline-2-carboxylic acid hydrochloride is a bicyclic organic compound consisting of a partially saturated indole (indoline) core with a methyl group and a carboxylic acid moiety at the 2-position, stabilized as a hydrochloride salt. This structural configuration enhances its solubility in polar solvents compared to the free base form.
Key features include:
Properties
IUPAC Name |
2-methyl-1,3-dihydroindole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-10(9(12)13)6-7-4-2-3-5-8(7)11-10;/h2-5,11H,6H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXIYXQZHQTYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089277-49-4 | |
| Record name | 2-methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindoline-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.
Conversion to Hydrochloride Salt: The final step involves converting the carboxylic acid to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of 2-Methylindoline-2-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indoline ring is oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the indoline ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Indole derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has shown that derivatives of indole-2-carboxamides exhibit strong antiproliferative effects against various cancer cell lines. For instance, compounds derived from 2-Methylindoline-2-carboxylic acid hydrochloride have been tested against breast cancer cell lines (MCF-7), demonstrating significant potency compared to standard treatments like doxorubicin .
- Mechanism of Action : The mechanism involves the modulation of key cellular pathways, including apoptosis induction through caspase activation and inhibition of oncogenic signaling pathways such as EGFR and CDK2 .
Antimicrobial Properties
Recent studies have highlighted the potential of indole derivatives, including 2-Methylindoline-2-carboxylic acid hydrochloride, as antimicrobial agents targeting non-tuberculous mycobacteria. These compounds inhibit essential transporters in mycobacterial species, showcasing selectivity with minimal cytotoxicity to human cells .
Industrial Applications
In industrial chemistry, 2-Methylindoline-2-carboxylic acid hydrochloride serves as a versatile building block for synthesizing more complex indole derivatives. It is utilized in producing dyes and pigments due to its stability and solubility in various solvents.
Data Tables
Case Study 1: Anticancer Activity Evaluation
A series of indole-2-carboxamide derivatives were synthesized from 2-Methylindoline-2-carboxylic acid hydrochloride. The evaluation revealed that certain derivatives exhibited GI50 values ranging from 0.95 µM to 1.50 µM against breast cancer cell lines, indicating their potential as effective anticancer agents .
Case Study 2: Antimycobacterial Activity
Indole derivatives synthesized from 2-Methylindoline-2-carboxylic acid hydrochloride were tested against multiple strains of Mycobacterium. The compounds demonstrated potent activity with selectivity indices indicating minimal toxicity to human cells while effectively inhibiting mycobacterial growth .
Mechanism of Action
The mechanism of action of 2-Methylindoline-2-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights critical differences between 2-methylindoline-2-carboxylic acid hydrochloride and related compounds:
Key Observations :
- Functional Groups : The free carboxylic acid in the target compound contrasts with ester derivatives (e.g., methyl or ethyl esters), which are often intermediates in prodrug synthesis.
- Substituent Effects: Halogenation (e.g., 7-chloro in CAS 16381-48-9) or methoxy/amino groups (e.g., in Ethyl 6-amino-5-methoxyindole-2-carboxylate HCl) introduce steric and electronic variations affecting binding and solubility .
Pharmacological and Industrial Relevance
- Indole-2-carboxylic acid is a scaffold in antiviral and anti-inflammatory agents, while 7-chloro-3-methylindole-2-carboxylic acid is restricted to research due to safety concerns .
- The target compound’s hydrochloride salt form is advantageous in drug formulation, balancing solubility and bioavailability .
Biological Activity
2-Methylindoline-2-carboxylic acid hydrochloride (CAS No. 2089277-49-4) is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through an analysis of recent research findings and case studies.
Chemical Structure and Properties
The compound features a methyl group at the second position of the indoline ring and a carboxylic acid group, which is converted to its hydrochloride form for enhanced stability and solubility. The unique combination of these functional groups contributes to its distinct biological properties.
The biological activity of 2-Methylindoline-2-carboxylic acid hydrochloride is attributed to its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and leading to multiple biological effects. The exact pathways and molecular targets can vary based on the application context.
Antimicrobial Activity
Research indicates that 2-Methylindoline-2-carboxylic acid hydrochloride exhibits significant antimicrobial properties. In a study evaluating various indole derivatives, this compound demonstrated effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
The anticancer activity of 2-Methylindoline-2-carboxylic acid hydrochloride has been the subject of various studies. It has shown promising results in inducing apoptosis in cancer cell lines, such as MCF-7 and HepG2. The compound's ability to disrupt microtubule polymerization has been linked to its cytotoxic effects, indicating that it may serve as a potent agent in cancer therapy .
Case Studies
- Study on MCF-7 Cells : A study reported that treatment with 2-Methylindoline-2-carboxylic acid hydrochloride resulted in significant cell death in MCF-7 cells, with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. This mechanism is similar to that observed with other microtubule inhibitors .
Comparative Analysis
To better understand the unique properties of 2-Methylindoline-2-carboxylic acid hydrochloride, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Indole-2-carboxylic acid | Lacks methyl group | Limited activity |
| 2-Methylindole | Lacks carboxylic acid group | Moderate activity |
| Indoline-2-carboxylic acid | Lacks methyl group | Reduced efficacy |
| 2-Methylindoline-2-carboxylic acid hydrochloride | Unique methyl and carboxylic acid groups | Significant antimicrobial and anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
